2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazoloquinazoline core, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazoloquinazoline core from anthranilic acid . The key steps include:
Formation of the triazoloquinazoline core: This involves the reaction of anthranilic acid with hydrazine hydrate and subsequent cyclization to form the triazoloquinazoline ring.
Introduction of the methoxyphenyl group: This step involves the nucleophilic substitution reaction of the triazoloquinazoline core with 2-methoxyphenyl isothiocyanate.
Formation of the thiazolylacetamide moiety: This involves the reaction of the intermediate with thiazole-2-ylamine under appropriate conditions to form the final compound.
Chemical Reactions Analysis
2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazoloquinazoline ring.
Scientific Research Applications
2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of other complex molecules due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which play crucial roles in biological processes . By inhibiting these enzymes, the compound can exert its antimicrobial, antiviral, and anticancer effects. Additionally, the compound can interact with DNA and RNA, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse biological activities, including anticancer and antimicrobial properties.
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amines: These compounds have shown promising antimicrobial and anti-HIV activities.
1,2,4-Triazole derivatives: These compounds are known for their versatile biological activities, including antifungal, antibacterial, and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets and exhibit a wide range of biological activities.
Properties
Molecular Formula |
C21H16N6O2S2 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[[2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H16N6O2S2/c1-29-16-9-5-3-7-14(16)18-25-19-13-6-2-4-8-15(13)23-21(27(19)26-18)31-12-17(28)24-20-22-10-11-30-20/h2-11H,12H2,1H3,(H,22,24,28) |
InChI Key |
JTWVLLQKZOBSGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=NC=CS5 |
Origin of Product |
United States |
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